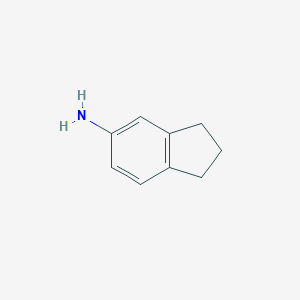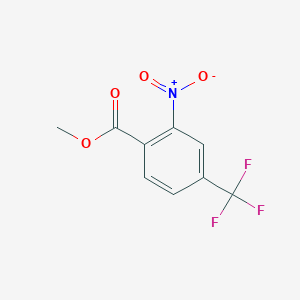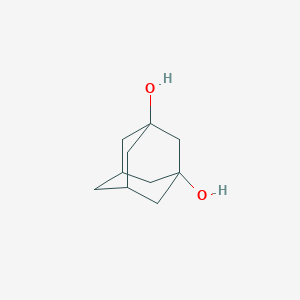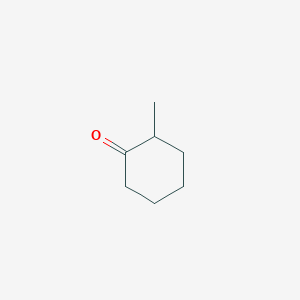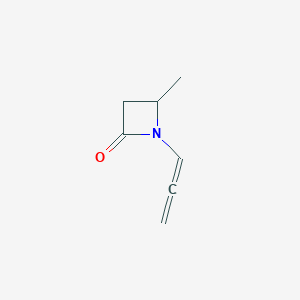
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione, also known as DCQ, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It belongs to the class of naphthoquinone derivatives and has shown promising results in several studies for its unique properties.
作用机制
The mechanism of action of 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione involves the generation of reactive oxygen species (ROS) and the inhibition of various enzymes involved in DNA replication and transcription. 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has been found to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. In addition, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has also been found to inhibit the activity of topoisomerase II, which is essential for DNA replication, and NF-κB, which promotes the growth and survival of cancer cells.
生化和生理效应
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of topoisomerase II, and inhibit the activity of NF-κB. In addition, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has also been found to possess anti-inflammatory and anti-microbial properties. It has been found to inhibit the activity of COX-2, which is an enzyme that promotes inflammation, and to inhibit the growth of various bacteria and fungi.
实验室实验的优点和局限性
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential use in various scientific research applications. However, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione also has some limitations. It is a toxic compound that requires careful handling and disposal. In addition, its mechanism of action is not fully understood, and further studies are needed to elucidate its potential use in various scientific research applications.
未来方向
There are several future directions for the study of 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione. One potential direction is to further elucidate its mechanism of action and potential use in cancer research. Another potential direction is to study its potential use in other scientific research applications, such as anti-inflammatory and anti-microbial research. In addition, further studies are needed to evaluate the safety and toxicity of 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione and to develop more efficient synthesis methods.
合成方法
The synthesis of 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione involves the reaction of 2,3-dichloro-1,4-naphthoquinone with hydroxylamine hydrochloride and sodium acetate in acetic acid. The reaction yields 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione as a yellow solid, which is then purified by recrystallization. The purity of the compound can be confirmed by thin-layer chromatography and NMR spectroscopy.
科学研究应用
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has been extensively studied for its potential use in various scientific research applications. It has been found to possess anti-tumor, anti-inflammatory, and anti-microbial properties. In cancer research, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has shown promising results as a potential chemotherapeutic agent. It has been found to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II, which is an essential enzyme for DNA replication. In addition, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has also been found to inhibit the activity of NF-κB, which is a transcription factor that promotes the growth and survival of cancer cells.
属性
CAS 编号 |
116133-08-5 |
|---|---|
产品名称 |
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione |
分子式 |
C10H5Cl2NO3 |
分子量 |
258.05 g/mol |
IUPAC 名称 |
5-amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5Cl2NO3/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2,14H,13H2 |
InChI 键 |
AHIYWLCWYLPNLP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1N)C(=O)C(=C(C2=O)Cl)Cl)O |
规范 SMILES |
C1=CC(=C2C(=C1N)C(=O)C(=C(C2=O)Cl)Cl)O |
同义词 |
1,4-Naphthoquinone imine, 6,7-dichloro-5,8-dihydroxy- (6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B44777.png)
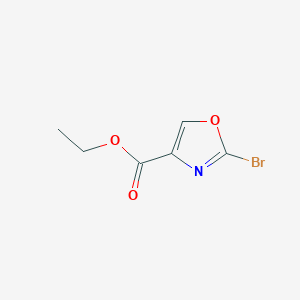
![3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B44780.png)
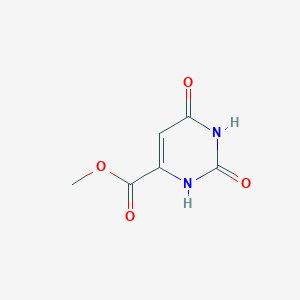
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B44783.png)
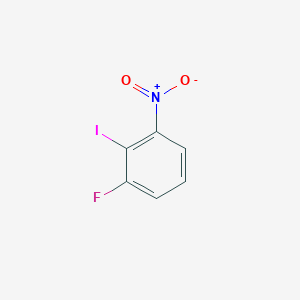
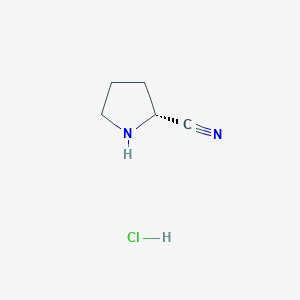
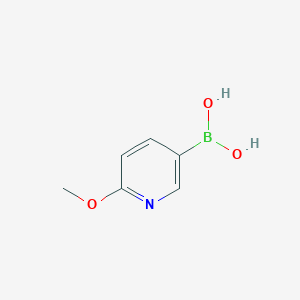
![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)
